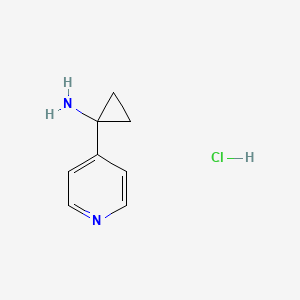![molecular formula C20H14N6O5 B12452126 N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3,5-DINITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a dinitrobenzamide group, and a methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3,5-DINITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzotriazole ring through a cyclization reaction, followed by the introduction of the dinitrobenzamide group via nitration and amide formation reactions. The methylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction. The reaction conditions often involve the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems to control reaction parameters precisely. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of N-[2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3,5-DINITROBENZAMIDE on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3,5-DINITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole and benzamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3,5-DINITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and proteins, making it valuable in biochemical studies.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3,5-DINITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction often occurs through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-NAPHTHAMIDE
- N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NAPHTHAMIDE
Uniqueness
N-[2-(4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3,5-DINITROBENZAMIDE is unique due to the presence of both the benzotriazole and dinitrobenzamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H14N6O5 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
N-[2-(4-methylphenyl)benzotriazol-5-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H14N6O5/c1-12-2-5-15(6-3-12)24-22-18-7-4-14(10-19(18)23-24)21-20(27)13-8-16(25(28)29)11-17(9-13)26(30)31/h2-11H,1H3,(H,21,27) |
Clave InChI |
GIGFJSXKQGEZPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)
![3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile](/img/structure/B12452065.png)
![Ethyl 2-({[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12452068.png)

![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12452081.png)


![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)

![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)

![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)

